Methoxy Rivaroxaban
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Overview
Description
Methoxy Rivaroxaban is a derivative of Rivaroxaban, a direct oral anticoagulant that inhibits Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound is a modified version of this compound, designed to enhance its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Rivaroxaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring, introduction of the methoxy group, and coupling with the thiophene carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methoxy Rivaroxaban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted analogs of this compound .
Scientific Research Applications
Methoxy Rivaroxaban has several scientific research applications:
Mechanism of Action
Methoxy Rivaroxaban exerts its effects by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban, but the methoxy substitution may enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: The parent compound, widely used as an anticoagulant.
Apixaban: Another direct Factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer Factor Xa inhibitor with distinct pharmacokinetic properties.
Uniqueness
Methoxy Rivaroxaban is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to other Factor Xa inhibitors. This modification can lead to improved efficacy, reduced side effects, and better patient compliance .
Properties
Molecular Formula |
C16H19N3O6 |
---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
methyl N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21) |
InChI Key |
IJJVHXIHIBEWFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Origin of Product |
United States |
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